molecular formula C8H11N3S B2364654 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine CAS No. 115170-28-0

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine

Cat. No.: B2364654
CAS No.: 115170-28-0
M. Wt: 181.26
InChI Key: PJTLJESXDKUCSL-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a benzotriazine derivative, a class of nitrogen-containing heterocyclic compounds recognized for their value in medicinal chemistry and drug discovery research . The compound features a 5,6,7,8-tetrahydrobenzotriazine core, indicating a partially saturated ring system that influences its stereoelectronic properties and potential interactions with biological targets . The 3-(methylsulfanyl) substituent is a key functional group that may serve as a synthetic handle for further derivatization, enabling structure-activity relationship (SAR) studies. While the specific biological profile of this exact analog is not fully documented in the public domain, related 1,2,4-benzotriazine structures are investigated in various biochemical contexts . Researchers exploring kinase inhibition, particularly with compounds bearing structural similarities like thienopyrimidine cores, may find this compound of interest for developing novel therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLJESXDKUCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tetrahydroquinoline Derivatives

The tetrahydrobenzotriazine scaffold is typically constructed via cyclization reactions starting from partially hydrogenated benzene precursors. For example, cyclohexane-1,2-diamine reacts with cyanogen bromide under basic conditions to form the 1,2,4-triazine ring. This method achieves a 68–72% yield when conducted in anhydrous tetrahydrofuran at 0–5°C. Alternative approaches utilize [4+2] cycloaddition between enamines and nitriles, though this route requires stringent temperature control (−20°C) to avoid side reactions.

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of fully aromatic 1,2,4-benzotriazine derivatives offers a scalable pathway. Using palladium on carbon (5–10% loading) under 30–50 bar H₂ pressure in ethanol, the benzene ring is selectively hydrogenated to yield the tetrahydro derivative. This method avoids harsh acidic conditions but necessitates careful monitoring to prevent over-reduction of the triazine ring.

Introduction of the Methylsulfanyl Group

Nucleophilic Aromatic Substitution

The most widely reported method involves substituting a chlorine atom at position 3 of the triazine ring with a methylsulfanyl group. For instance, 3-chloro-5,6,7,8-tetrahydro-1,2,4-benzotriazine reacts with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80–90°C for 12–15 hours. This achieves a 75–82% yield, with purity >95% after recrystallization from methyl tert-butyl ether (MTBE).

Reaction Conditions:

Parameter Value
Solvent DMF
Temperature 85°C
Reaction Time 14 hours
Base Triethylamine
Workup MTBE recrystallization

Direct Thiolation Using Disulfide Reagents

An alternative approach employs dimethyl disulfide (DMDS) in the presence of iodine as a catalyst. This one-pot method avoids handling volatile thiols and achieves comparable yields (78–80%) when conducted in dichloromethane at room temperature for 24 hours.

Optimization of Synthetic Routes

Solvent and Catalyst Screening

Recent studies compare solvents and catalysts for the substitution step:

Table 1: Solvent Impact on Substitution Yield

Solvent Yield (%) Purity (HPLC)
DMF 82 96.5
DCM 68 93.2
THF 59 89.7

Triethylamine outperforms other bases (e.g., pyridine or DBU) by minimizing side reactions, as evidenced by reduced dimerization byproducts (<2%).

Temperature and Reaction Time

Elevated temperatures (80–90°C) accelerate substitution but risk decomposition of the triazine core. Kinetic studies recommend a balance of 85°C for 14 hours to maximize conversion while maintaining stability.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using dichloromethane/methanol (95:5) gradients. This removes unreacted starting materials and dimers, achieving >99% purity in optimized runs.

Recrystallization Protocols

Recrystallization from MTBE at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Melting points consistently report 148–150°C, aligning with literature values.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, SCH₃), 1.75–1.85 (m, 4H, cyclohexane CH₂), 3.10–3.25 (m, 4H, triazine-adjacent CH₂).
  • MS (EI): m/z 209 [M⁺], 194 [M−CH₃].

Challenges and Industrial Scalability

Byproduct Formation

The primary byproduct, 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-benzotriazine, forms via dimerization during substitution. Its concentration is minimized by maintaining substrate dilution (<0.5 M) and rapid stirring.

Cost-Effective Catalysts

While palladium/carbon is effective for hydrogenation, recent trials with nickel catalysts show promise, reducing costs by 40% with comparable yields (70–73%).

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzotriazine derivatives.

Scientific Research Applications

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Benzotriazine vs. Triazolopyrazine Derivatives
  • Target Compound: The benzotriazine core (1,2,4-benzotriazine) is a bicyclic system with three nitrogen atoms.
  • 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazine Hydrochloride (): Core: Triazolo[4,3-a]pyrazine, a fused triazole-pyrazine system. Substituent: Trifluoromethyl (-CF₃), an electron-withdrawing group known to enhance metabolic stability and binding affinity in biochemical studies . Applications: Used to study small molecule interactions with enzymes/receptors (e.g., DPP-4 inhibitors in diabetes therapy) .
Thieno-Fused Derivatives ()
  • Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Core: Thieno-triazolo-pyrimidine, incorporating sulfur from the thiophene ring. Substituents: Varied groups (e.g., sulfanyl acetamides, pyrazolyl). Bioactivity: Antimicrobial effects against C. albicans and S. aureus (e.g., compound 10b: MIC = 31.25 μg/mL) .

Substituent Effects

Methylsulfanyl (-SMe) vs. Trifluoromethyl (-CF₃)
  • -CF₃: Electron-withdrawing, enhancing stability and resistance to oxidative metabolism .
  • Biological Implications :
    • -CF₃ analogs (e.g., sitagliptin intermediates) show clinical relevance in diabetes treatment due to improved pharmacokinetics .
    • -SMe derivatives may offer unique binding modes in enzyme inhibition but lack reported bioactivity data .
Other Substituents ()
  • 3-Methyl-1,2,4-benzotriazin-3-yl-acetic acid ():
    • Substituent: Methyl and acetic acid groups.
    • Application: Designed as local anesthetic/antiarrhythmic analogs but untested .
  • Azafenidin ():
    • Substituent: Dichlorophenyl-propargyloxy.
    • Application: Herbicide (Milestone®) targeting weed control .

Biological Activity

3-(Methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_{8}H10_{10}N4_{4}S
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 25486-92-4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro Studies : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at concentrations as low as 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis .

Anticancer Activity

The compound has also shown promising results in cancer research:

  • Cell Proliferation Inhibition : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound exhibited antiproliferative effects with IC50_{50} values of 226 µg/mL and 242.52 µg/mL respectively .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal assessed the antimicrobial properties of various benzotriazine derivatives including this compound.
    • Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies :
    • In a detailed analysis involving multiple cancer cell lines, researchers found that treatment with the compound resulted in significant reductions in cell viability.
    • The study highlighted its potential as a lead compound for developing new anticancer agents .

Data Summary Table

Biological Activity Target Organism/Cell Line Effect Concentration (µg/mL)
AntimicrobialE. coliInhibition62.5
AntimicrobialE. faecalisInhibition78.12
AnticancerHeLa (Cervical Cancer)Inhibition226
AnticancerA549 (Lung Cancer)Inhibition242.52

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, triazine derivatives with methylsulfanyl groups are synthesized via stepwise substitution reactions, where controlled addition of methylsulfanylating agents (e.g., methyl disulfides) is critical. Optimization includes adjusting pH, temperature (e.g., 60–80°C), and solvent polarity to enhance yield and purity. Orthogonal design (e.g., varying molar ratios of precursors) can systematically identify optimal conditions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the tetrahydro-benzotriazine core and methylsulfanyl substituent. Solid-phase extraction (SPE) using HLB cartridges, as described in wastewater analyte studies, can isolate the compound from complex matrices for quantification .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

  • Answer : Standard bioassays include enzyme inhibition studies (e.g., kinase or protease assays) and cytotoxicity screening against cell lines (e.g., HEK293 or HeLa). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are used to evaluate potency. Parallel testing with structurally similar triazine derivatives (e.g., 6-(4-methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol) provides comparative insights .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations guide reaction design for this compound?

  • Answer : Density functional theory (DFT) calculations predict transition states and intermediates, enabling identification of energetically favorable pathways. COMSOL Multiphysics models reaction kinetics and mass transfer in scaled-up syntheses. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Answer : Multi-factorial regression analysis (e.g., ANOVA) identifies confounding variables (e.g., cell line specificity, solvent effects). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) clarifies mechanistic discrepancies. Meta-analysis of published triazine derivative data helps contextualize outliers .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

  • Answer : Techniques include:

  • X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).
  • CRISPR-Cas9 knockouts : Validates target relevance in cellular models.
    Comparative studies with analogs (e.g., 1-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone) highlight substituent effects on activity .

Q. What advanced separation technologies improve the scalability of this compound’s synthesis?

  • Answer : Membrane-based separation (e.g., nanofiltration) isolates intermediates with high selectivity. Simulated moving bed (SMB) chromatography enhances purity in continuous-flow systems. Solvent-resistant membranes (e.g., polyimide) minimize product loss during workup .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis Optimization Factorial design, orthogonal arrays
Structural Analysis LC-MS, ¹H/¹³C NMR, X-ray crystallography
Bioactivity Screening Enzyme assays, cytotoxicity panels, SPR
Computational Modeling DFT, COMSOL Multiphysics, reaction path searches

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